4,6-Dimethoxypyrimidin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

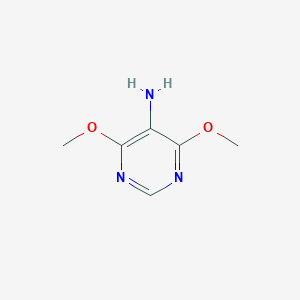

4,6-Dimethoxypyrimidin-5-amine is an organic compound with the molecular formula C6H9N3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methoxy groups at the 4 and 6 positions and an amino group at the 5 position on the pyrimidine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .

Mecanismo De Acción

Target of Action

It is known that this compound is a key intermediate in the synthesis of various pesticides . Therefore, its targets would likely be specific to the pests that these pesticides are designed to control.

Mode of Action

As an intermediate in pesticide synthesis, it likely contributes to the overall mode of action of the final pesticide product .

Biochemical Pathways

Given its use in pesticide synthesis, it can be inferred that it may play a role in disrupting essential biochemical pathways in pests .

Pharmacokinetics

Its lipophilicity, as indicated by its Log Po/w values, suggests it has some degree of bioavailability .

Result of Action

As an intermediate in pesticide synthesis, its effects would likely be seen in the context of the final pesticide product .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxypyrimidin-5-amine typically involves the following steps:

Condensation Reaction: The process begins with the condensation of o-methyl isourea salt and cyanoacetate to form an intermediate compound.

Methylation: The intermediate undergoes methylation to introduce methoxy groups at the 4 and 6 positions.

Cyclization: The methylated intermediate is then cyclized to form the pyrimidine ring structure.

Industrial Production Methods: In industrial settings, the production of this compound is optimized to enhance yield and selectivity while minimizing waste. The process involves:

Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for the addition reaction.

Deacidification and Condensation: A deacidification agent is added to the resulting compound, followed by cyanamide for the condensation reaction.

Cyclization and Methoxylation: The compound undergoes cyclization with a Lewis acid protecting agent and methoxylation with methanol and sodium hydroxide.

Análisis De Reacciones Químicas

Types of Reactions: 4,6-Dimethoxypyrimidin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives .

Aplicaciones Científicas De Investigación

4,6-Dimethoxypyrimidin-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting infections and cancer.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Comparación Con Compuestos Similares

4,6-Dimethoxypyrimidine: Similar structure but lacks the amino group at the 5 position.

2,4-Dimethoxypyrimidine: Methoxy groups at different positions.

4-Methoxypyrimidin-5-amine: Only one methoxy group at the 4 position.

Uniqueness: 4,6-Dimethoxypyrimidin-5-amine is unique due to the presence of both methoxy groups and an amino group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Actividad Biológica

4,6-Dimethoxypyrimidin-5-amine (DMPA), with the molecular formula C6H9N3O2, is an organic compound that has garnered attention in various fields of biological and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and potential applications in medicine and agriculture.

Chemical Structure and Properties

DMPA is characterized by two methoxy groups located at the 4 and 6 positions, along with an amino group at the 5 position of the pyrimidine ring. This unique structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C6H9N3O2 |

| Molecular Weight | 155.15 g/mol |

| Log P (octanol-water partition coefficient) | 0.5 (indicative of moderate lipophilicity) |

DMPA acts as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its biological activity can be attributed to several mechanisms:

- Enzyme Inhibition : DMPA has been studied for its potential to inhibit specific enzymes involved in metabolic pathways of pests and pathogens.

- Antimicrobial Properties : Research indicates that DMPA exhibits antimicrobial activity against various bacterial strains, particularly when used as a precursor in drug synthesis.

- Anticancer Activity : Some studies suggest that DMPA may possess anticancer properties, potentially through the modulation of cell signaling pathways involved in proliferation and apoptosis.

Antimicrobial Activity

DMPA has shown promising results in antimicrobial assays. In a study evaluating various compounds against Escherichia coli, DMPA demonstrated moderate antibacterial activity with a minimum inhibitory concentration (MIC) of 32 μM . The compound's structure allows it to interact effectively with bacterial enzymes, disrupting their function.

Anticancer Activity

In vitro studies have assessed the antiproliferative effects of DMPA on several cancer cell lines. For instance, derivatives of DMPA were tested against human cancer cell lines such as HCT-116 (colorectal carcinoma) and NCI-H460 (lung carcinoma). Results indicated that certain modifications to the DMPA structure enhanced its efficacy, with IC50 values ranging from 0.4 to 1.8 μM for the most active derivatives .

Case Studies

- Antileishmanial Activity : A study involving antimony(III) complexes derived from DMPA showed significant antileishmanial activity against Leishmania tropica promastigotes, indicating potential for treating leishmaniasis . The complexes inhibited glutathione reductase, an enzyme critical for parasite survival.

- Co-crystal Formation : Research on co-crystals formed between DMPA and other organic acids revealed unique hydrogen bonding interactions that may enhance its solubility and bioavailability, suggesting a pathway for improving drug formulations .

Pharmacokinetics

The pharmacokinetic profile of DMPA suggests moderate bioavailability due to its lipophilicity. Studies indicate that it can be effectively absorbed in biological systems, making it a viable candidate for further pharmaceutical development.

Propiedades

IUPAC Name |

4,6-dimethoxypyrimidin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIABKXOJVXKDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=N1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384725 |

Source

|

| Record name | 4,6-dimethoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15846-15-8 |

Source

|

| Record name | 4,6-dimethoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.